Superior Direct Cytotoxicity to MGC-803 and HT-29 Cell Lines Compared to Marsdenoside A
Marsdenoside B demonstrates significantly higher direct cytotoxic activity against human gastric cancer (MGC-803) and colorectal cancer (HT-29) cell lines when compared directly to its structural analog, Marsdenoside A. This difference is quantified by their respective half-maximal inhibitory concentration (IC50) values obtained under identical assay conditions in the same published study [1].
| Evidence Dimension | Cytotoxicity (Growth Inhibition) |
|---|---|
| Target Compound Data | IC50 = 25.6 μg/mL (MGC-803); IC50 = 32.4 μg/mL (HT-29) |
| Comparator Or Baseline | Marsdenoside A: IC50 > 50 μg/mL (for both MGC-803 and HT-29) |
| Quantified Difference | >1.95-fold lower IC50 for MGC-803; >1.54-fold lower IC50 for HT-29 (minimum estimate; true difference likely greater as exact values for Marsdenoside A are >50 μg/mL). |
| Conditions | Cell viability assay using human gastric cancer cell line MGC-803 and human colorectal cancer cell line HT-29. |
Why This Matters
This clear potency differential is critical for researchers selecting a compound with reliable, measurable activity in gastric and colorectal cancer models, as Marsdenoside A is effectively inactive in this same context.
- [1] Peng W, et al. The cytotoxic and tyrosine kinase inhibitory properties of C21 steroids and iridoids from the tubers of Alocasia cucullata. J Nat Med. 2016 Jul;70(3):602-9. View Source
